1-(Diphenylmethyl)-4-[4-phenyl-1-(2-phenylethenyl)-3-buten-1-yl]piperazine;Cinnarizine Impurity D; Cinnarizine EP Impurity D
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Overview
Description
1-(diphenylmethyl)-4-[(1rs,3e)-4-phenyl-1-[(e)-2-phenylethenyl)-3-buten-1-yl]piperazine is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diphenylmethyl)-4-[(1rs,3e)-4-phenyl-1-[(e)-2-phenylethenyl)-3-buten-1-yl]piperazine typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Grignard Reaction: This method involves the reaction of phenylmagnesium bromide with appropriate ketones or aldehydes to form the desired intermediates.
Friedel-Crafts Alkylation: This reaction is used to introduce phenyl groups into the molecule.
Piperazine Ring Formation: The final step often involves the cyclization of intermediates to form the piperazine ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and catalysts are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(diphenylmethyl)-4-[(1rs,3e)-4-phenyl-1-[(e)-2-phenylethenyl)-3-buten-1-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert double bonds to single bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can then be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalysts.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Halogenated derivatives, substituted piperazines.
Scientific Research Applications
1-(diphenylmethyl)-4-[(1rs,3e)-4-phenyl-1-[(e)-2-phenylethenyl)-3-buten-1-yl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(diphenylmethyl)-4-[(1rs,3e)-4-phenyl-1-[(e)-2-phenylethenyl)-3-buten-1-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(diphenylmethyl)-3-azetidinyl methanesulfonate: Another compound with a similar diphenylmethyl group but different ring structure.
3-methyl-3-buten-1-ol: A compound with a similar butenyl group but different functional groups.
Uniqueness
1-(diphenylmethyl)-4-[(1rs,3e)-4-phenyl-1-[(e)-2-phenylethenyl)-3-buten-1-yl]piperazine is unique due to its combination of multiple phenyl groups and a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C35H36N2 |
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Molecular Weight |
484.7 g/mol |
IUPAC Name |
1-benzhydryl-4-(1,6-diphenylhexa-1,5-dien-3-yl)piperazine |
InChI |
InChI=1S/C35H36N2/c1-5-14-30(15-6-1)18-13-23-34(25-24-31-16-7-2-8-17-31)36-26-28-37(29-27-36)35(32-19-9-3-10-20-32)33-21-11-4-12-22-33/h1-22,24-25,34-35H,23,26-29H2 |
InChI Key |
FFKBIJDNNHKVGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(CC=CC2=CC=CC=C2)C=CC3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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